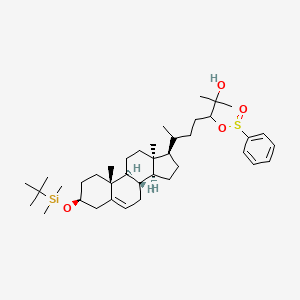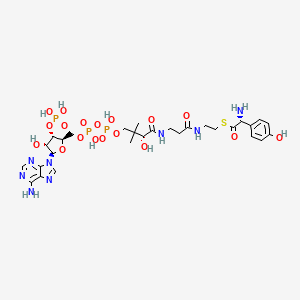
D-HPG-CoA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-p-hydroxyphenylglycine-CoA (D-HPG-CoA) is a valuable intermediate used in the synthesis of β-lactam antibiotics and fine-chemical synthesis. It is derived from D-p-hydroxyphenylglycine (D-HPG), which is an important building block in the pharmaceutical industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: D-HPG can be synthesized through both chemical and enzymatic methods. Chemical synthesis involves chiral separation and esterification coupled with hydrolysis. For instance, DL-p-hydroxyphenylglycine can be esterified with thionyl chloride to generate DL-HPG methyl ester, followed by hydrolysis to produce D-HPG . Enzymatic synthesis, on the other hand, involves a four-enzyme cascade pathway that converts L-tyrosine to D-HPG. This pathway includes the catalytic conversion of 4-hydroxyphenylglyoxalate by meso-diaminopimelate dehydrogenase .
Industrial Production Methods: Industrial production of D-HPG often employs whole-cell bioconversion processes. For example, a recombinant E. coli strain co-expressing D-hydantoinase and N-carbamoylase from Agrobacterium sp. can be used. This method utilizes a cheap medium formulation with glycerol and corn steep liquor as carbon and nitrogen sources .
Analyse Chemischer Reaktionen
Types of Reactions: D-HPG undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Common reagents used in these reactions include thionyl chloride for esterification and various enzymes for biocatalytic processes. For example, D-hydantoinase and N-carbamoylase are used in the enzymatic conversion of DL-hydroxyphenylhydantoin to D-HPG .
Major Products Formed: The major products formed from these reactions include β-lactam antibiotics such as amoxicillin and cephalexin .
Wissenschaftliche Forschungsanwendungen
D-HPG-CoA has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is widely used as an intermediate in the synthesis of semi-synthetic antibiotics. Additionally, it plays a crucial role in the production of aromatic aldehydes and other fine chemicals .
Wirkmechanismus
The mechanism of action of D-HPG-CoA involves its role as an intermediate in enzymatic reactions. It acts as a substrate for various enzymes, facilitating the synthesis of β-lactam antibiotics. The molecular targets and pathways involved include the catalytic activity of enzymes such as D-hydantoinase and N-carbamoylase .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to D-HPG-CoA include 4-hydroxyphenylglycine (Hpg), 3,5-dihydroxyphenylglycine (Dpg), and phenylglycine (Phg) .
Uniqueness: this compound is unique due to its high enantiomeric excess and its efficiency in the synthesis of β-lactam antibiotics. Its enzymatic production methods also offer a more environmentally friendly and cost-effective alternative to traditional chemical synthesis .
Eigenschaften
Molekularformel |
C29H43N8O18P3S |
|---|---|
Molekulargewicht |
916.7 g/mol |
IUPAC-Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2R)-2-amino-2-(4-hydroxyphenyl)ethanethioate |
InChI |
InChI=1S/C29H43N8O18P3S/c1-29(2,23(41)26(42)33-8-7-18(39)32-9-10-59-28(43)19(30)15-3-5-16(38)6-4-15)12-52-58(49,50)55-57(47,48)51-11-17-22(54-56(44,45)46)21(40)27(53-17)37-14-36-20-24(31)34-13-35-25(20)37/h3-6,13-14,17,19,21-23,27,38,40-41H,7-12,30H2,1-2H3,(H,32,39)(H,33,42)(H,47,48)(H,49,50)(H2,31,34,35)(H2,44,45,46)/t17-,19-,21-,22-,23+,27-/m1/s1 |
InChI-Schlüssel |
ZBLSMTUHAPPRGS-YFISEPDESA-N |
Isomerische SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)[C@@H](C4=CC=C(C=C4)O)N)O |
Kanonische SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(C4=CC=C(C=C4)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid](/img/structure/B13862146.png)

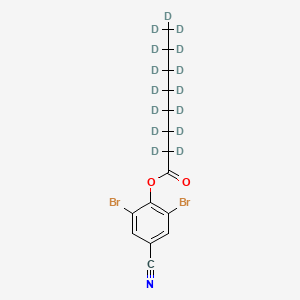
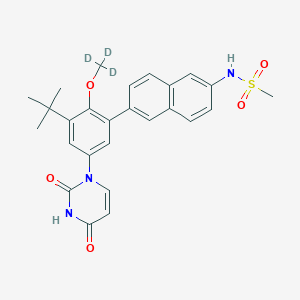

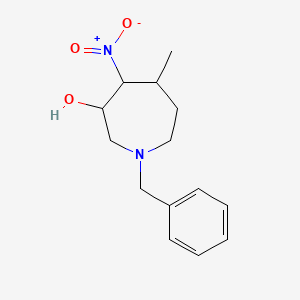
![1-[3-(Benzyloxy)propyl]indoline](/img/structure/B13862171.png)
![Tert-butyl 2-[3-fluoropropyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B13862179.png)
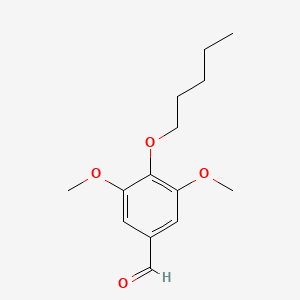
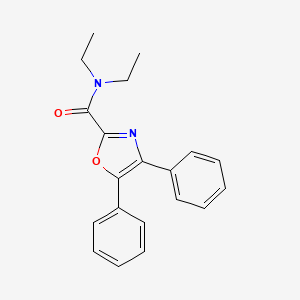
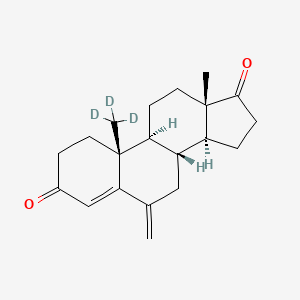

![(4aR,10bR)-3,4,4a,5,6,10b-hexahydro-2H-benzo[h][1,4]benzoxazin-9-ol;hydrochloride](/img/structure/B13862210.png)
